molecular formula C13H9F2NO2 B8455782 Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)-

Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)-

Cat. No.: B8455782
M. Wt: 249.21 g/mol
InChI Key: AZIAOUXXPIMDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)- is a useful research compound. Its molecular formula is C13H9F2NO2 and its molecular weight is 249.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-fluoro-2-(3-fluorophenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9F2NO2

Molecular Weight

249.21 g/mol

IUPAC Name

3-fluoro-2-(2-fluoroanilino)benzoic acid

InChI

InChI=1S/C13H9F2NO2/c14-9-5-1-2-7-11(9)16-12-8(13(17)18)4-3-6-10(12)15/h1-7,16H,(H,17,18)

InChI Key

AZIAOUXXPIMDPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2F)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.0 g (90.2 mmol) of 2-amino-3-fluorobenzoic acid (XIV), 12.5 g (90.4 mmol) of potassium carbonate, 21.0 g (94.6 mmol) of 2-fluoroiodobenzene (XV) and a spatula-tipfull of copper powder in 85 ml of cyclohexanol was heated at reflux for 12 hours. The solvent was then removed by steam distillation, and the aqueous residue obtained was subjected to centrifugation. The soluble centrifugate was acidified with diluted hydrochloric acid, and the resulting precipitate was filtered off and dried. Fractional sublimation of the solid under high vacuum yielded 16.0 g (71% of theory) of 3-fluoro-2-(2-fluorophenylamino)benzoic acid (XVI) as a yellow powder with a melting point of 176° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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